N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 536711-48-5
VCID: VC7248040
InChI: InChI=1S/C25H19FN4O2S/c26-17-10-12-18(13-11-17)30-24(32)23-22(19-8-4-5-9-20(19)28-23)29-25(30)33-15-21(31)27-14-16-6-2-1-3-7-16/h1-13,28H,14-15H2,(H,27,31)
SMILES: C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Molecular Formula: C25H19FN4O2S
Molecular Weight: 458.51

N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

CAS No.: 536711-48-5

Cat. No.: VC7248040

Molecular Formula: C25H19FN4O2S

Molecular Weight: 458.51

* For research use only. Not for human or veterinary use.

N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide - 536711-48-5

Specification

CAS No. 536711-48-5
Molecular Formula C25H19FN4O2S
Molecular Weight 458.51
IUPAC Name N-benzyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H19FN4O2S/c26-17-10-12-18(13-11-17)30-24(32)23-22(19-8-4-5-9-20(19)28-23)29-25(30)33-15-21(31)27-14-16-6-2-1-3-7-16/h1-13,28H,14-15H2,(H,27,31)
Standard InChI Key GETKKRNUKFYERQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53

Introduction

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of similar pyrimidoindole derivatives often starts with the formation of the indole ring, followed by the incorporation of the pyrimidine moiety through condensation reactions. The introduction of the 4-fluorophenyl group and the benzyl moiety would typically occur through nucleophilic substitution or coupling reactions.

Data and Research Findings

Given the lack of direct research findings on this specific compound, the following table summarizes general properties and potential biological activities of similar pyrimidoindole derivatives:

PropertyDescription
Molecular StructurePyrimidoindole core with a 4-fluorophenyl group and a benzyl moiety attached to an acetamide group.
Potential Biological ActivitiesAnticancer, antimicrobial, antiviral effects due to the presence of a pyrimidoindole core and a 4-fluorophenyl group.
SynthesisTypically involves multi-step reactions including condensation, cyclization, and substitution reactions.
Chemical PropertiesHigh molecular weight, complex heterocyclic structure.

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